molecular formula C12H11FN4O2S2 B2908944 1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea CAS No. 886937-55-9

1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B2908944
CAS No.: 886937-55-9
M. Wt: 326.36
InChI Key: ZJZSCMUZTSYTEQ-UHFFFAOYSA-N
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Description

This compound (CAS: 886937-55-9; Mol. Formula: C₁₂H₁₁FN₄O₂S₂; Mol. Weight: 326.37) features a 1,3,4-thiadiazole core substituted with a 2-oxopropylsulfanyl group at position 5 and a 4-fluorophenyl urea moiety at position 2 .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2S2/c1-7(18)6-20-12-17-16-11(21-12)15-10(19)14-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZSCMUZTSYTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the intermediate 4-fluorophenyl isothiocyanate. This intermediate then reacts with 2-oxopropylamine to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interfere with cellular pathways by modulating protein-protein interactions and signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

Key Analogues :

1-{5-[(2,4-Dichlorobenzyl)Thio]-1,3,4-Thiadiazol-2-yl}-3-(4-Fluorophenyl)Urea Structure: Thiadiazole ring with 2,4-dichlorobenzyl thio and 4-fluorophenyl urea. Activity: Demonstrates potent anticonvulsant activity (ED₅₀ = 0.65 μmol/kg in MES tests), attributed to the electron-withdrawing Cl groups enhancing CNS penetration .

1-(5-((2-(2,4-Difluorophenyl)-2-Hydroxy-3-(1H-1,2,4-Triazol-1-yl)Propyl)Thio)-1,3,4-Thiadiazol-2-yl)-3-(4-Fluorophenyl)Urea (8c)

  • Structure : Incorporates a triazole-containing side chain and difluorophenyl group.
  • Activity : Designed as an antifungal agent (fluconazole analogue), with a purity of 98% confirmed by RP-HPLC .
  • Comparison : The triazole moiety enhances antifungal activity via cytochrome P450 inhibition, a feature absent in the target compound due to its simpler 2-oxopropyl group .

1-(3-Chloro-4-Fluorophenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-Oxoethyl)Piperazin-1-yl)Methyl)Thiazol-2-yl)Phenyl)Urea (11c) Structure: Thiazole-thiadiazole hybrid with a piperazine-hydrazinyl side chain. Comparison: The piperazine group improves solubility, while the hydrazinyl moiety may enable metal chelation, differentiating it from the target compound’s simpler sulfanyl group .

Urea Substituent Modifications

Key Analogues :

1-(4-Chlorophenyl)-3-{5-[(E)-2-Phenyl-Ethenyl]-1,3,4-Thiadiazol-2-yl}Urea

  • Structure : 4-Chlorophenyl urea with a styryl group on the thiadiazole.
  • Crystallography : Triclinic crystal system (R factor = 0.068), stabilized by π-π stacking .
  • Comparison : The styryl group introduces planarity, enhancing crystallinity compared to the flexible 2-oxopropyl chain in the target compound .

1-[5-(4-Ethoxy-3,5-Dimethoxy-Phenyl)-1,3,4-Thiadiazol-2-yl]-3-(3-Fluoro-Phenyl)Urea Structure: Ethoxy-dimethoxyphenyl on thiadiazole and 3-fluorophenyl urea. Synthesis: High-yield route via nucleophilic substitution (CAS: 125766-67-8) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Bioactivity Focus
Target Compound 326.37 2-Oxopropylsulfanyl ~2.1 Undisclosed
1-{5-[(2,4-Dichlorobenzyl)Thio]-... 429.29 2,4-Dichlorobenzyl ~3.8 Anticonvulsant
Compound 8c 520.0 Triazole-difluorophenyl ~2.5 Antifungal
Compound 11c 518.1 Piperazine-hydrazinyl ~1.9 Anticancer
  • Lipophilicity : The target compound’s 2-oxopropyl group reduces LogP compared to dichlorobenzyl analogues, suggesting lower membrane permeability but improved aqueous solubility .
  • Metabolic Stability : Fluorine atoms in the 4-fluorophenyl group may reduce oxidative metabolism, a common feature in urea-thiadiazole derivatives .

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